2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate
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Overview
Description
Based on the available information, “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate”. However, a related compound, (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, was synthesized by the reaction of 2-(2-bromoacetyl)thiophene with 1-(4-chlorophenyl-3-(N-nitroguanidine)thiourea3.Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate” is not explicitly available. However, a related compound, 4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid, has an empirical formula of C16H14ClNO3S and a molecular weight of 335.812.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate” are not available in the current literature.Scientific Research Applications
Molecular Structure and Analysis
Studies have provided detailed insights into the molecular structure, vibrational wavenumbers, and electronic properties of compounds closely related to "2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate." For instance, the synthesis and characterization of related compounds have been achieved through various methods, including FT-IR spectrum analysis and X-ray diffraction studies. These research efforts have laid the groundwork for understanding the compound's physical and chemical properties, such as first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential (MEP), which are crucial for predicting its reactivity and stability (C. S. Chidan Kumar et al., 2014; C. S. Chidan Kumar et al., 2014).
Synthesis and Chemical Reactions
The synthesis of complex heterocyclic compounds using rhodium-catalyzed oxidative coupling and the formation of organic acid-base adducts highlight the versatility of related chemical structures in facilitating a variety of chemical reactions. These syntheses not only demonstrate the compound's potential as a precursor for more complex chemical entities but also shed light on its reactivity and interaction with other compounds under different conditions (M. Shimizu et al., 2009; Shouwen Jin & Da‐qi Wang, 2013).
Photophysical Properties and Applications
Research on derivatives of "2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate" and similar compounds has explored their photophysical properties, such as fluorescence and charge transfer, which are pivotal for applications in materials science and optoelectronics. The investigation into these properties provides essential insights into the potential utility of these compounds in developing new materials with desirable optical and electronic characteristics (Nuha Wazzan et al., 2016).
Antimicrobial and Anticancer Activity
Some studies have focused on the biological activity of compounds structurally similar to "2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate," revealing their potential as antimicrobial and anticancer agents. These findings underscore the importance of such compounds in medicinal chemistry, where their properties can be harnessed to develop new therapeutic agents with specific biological activities (O. Bekircan et al., 2015; E. Ottosen et al., 2003).
Safety And Hazards
The safety and hazards associated with “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate” are not known due to the lack of available information.
Future Directions
Given the limited information available on “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and its potential applications.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, further research and experimental data would be required.
properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 4-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-3-7-13(8-4-11)18-14(19)9-21-15(20)10-1-5-12(17)6-2-10/h1-8H,9,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDPYDMEWPVEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate |
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